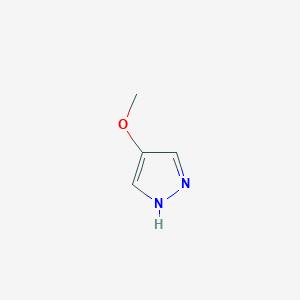

4-methoxy-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-7-4-2-5-6-3-4/h2-3H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFMDIJKEYGCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415948 | |

| Record name | 4-methoxy-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14884-01-6 | |

| Record name | 4-methoxy-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 4-methoxy-1H-pyrazole: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural elucidation of 4-methoxy-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical characteristics, spectroscopic profile, and synthetic methodology, offering a valuable resource for researchers working with pyrazole derivatives.

Core Chemical Properties

This compound is a white to off-white solid at room temperature. Its fundamental chemical properties are summarized in the table below, providing a quick reference for experimental design and characterization.

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₂O | [1] |

| Molecular Weight | 98.10 g/mol | [1] |

| CAS Number | 14884-01-6 | [1] |

| Boiling Point | 95-96 °C at 0.2 Torr | [2] |

| Density (predicted) | 1.154 ± 0.06 g/cm³ | [2] |

| Appearance | White to off-white solid | [2] |

| pKa (predicted) | 15.51 ± 0.50 | [2] |

| Storage Temperature | 2-8°C | [2] |

Structure Elucidation

The structural confirmation of this compound relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. The predicted and experimental NMR data for this compound are detailed below.

¹H NMR Spectroscopy:

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | s | 1H | H5-pyrazole |

| ~7.2 | s | 1H | H3-pyrazole |

| ~3.6 | s | 3H | -OCH₃ |

| ~12.2 (broad) | s | 1H | N-H |

Note: The provided ¹H NMR data is based on an experimental spectrum from the BioMagResBank (bmse012649) in DMSO, with predicted values for other protons. The exact chemical shifts can vary depending on the solvent and experimental conditions.[3]

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~140.0 | C4-pyrazole |

| ~135.0 | C5-pyrazole |

| ~125.0 | C3-pyrazole |

| ~55.0 | -OCH₃ |

Note: The ¹³C NMR data is predicted based on typical chemical shifts for pyrazole derivatives and has not been experimentally confirmed from the available search results.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z 98. The fragmentation pattern of pyrazoles typically involves the loss of HCN and N₂.[4][5]

Expected Fragmentation:

-

m/z 98: Molecular ion [C₄H₆N₂O]⁺

-

m/z 71: Loss of HCN

-

m/z 70: Loss of N₂

-

m/z 67: Loss of -OCH₃

-

m/z 43: Further fragmentation

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption peaks for this compound are predicted as follows:

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3300 | N-H stretching |

| 2900-3000 | C-H stretching (aromatic and aliphatic) |

| ~1600 | C=N stretching |

| ~1500 | C=C stretching (aromatic) |

| 1000-1300 | C-O stretching |

Note: The IR data is predicted based on characteristic frequencies for similar functional groups and has not been experimentally confirmed from the available search results.[1][6]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from the synthesis of related methoxy-pyrazole derivatives.[7] A common method involves the methylation of a corresponding hydroxypyrazole precursor.

Workflow for the Synthesis of this compound:

References

- 1. researchgate.net [researchgate.net]

- 2. This compound CAS#: 14884-01-6 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 14884-01-6 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

4-methoxy-1H-pyrazole CAS number and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methoxy-1H-pyrazole, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physical properties, synthesis protocols, spectroscopic data, and potential biological significance.

Chemical Identity and Properties

This compound, a substituted pyrazole, is characterized by a methoxy group at the 4-position of the pyrazole ring. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 14884-01-6 | [1][2][3] |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C4H6N2O | [1][3] |

| Molecular Weight | 98.10 g/mol | [3] |

| Appearance | White to off-white solid | |

| Storage Temperature | 2-8°C |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the methylation of a corresponding hydroxylated pyrazole precursor. Below is a representative experimental protocol.

Experimental Protocol: Synthesis via Methylation

This protocol is adapted from general methylation procedures for hydroxylated azaheterocycles.

Materials:

-

4-hydroxy-1H-pyrazole

-

Methyl iodide (CH3I)

-

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A solution of 4-hydroxy-1H-pyrazole in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: The solution is cooled to 0°C in an ice bath. Sodium hydride is added portion-wise with careful monitoring of gas evolution. The mixture is stirred at this temperature for a specified time to ensure complete deprotonation of the hydroxyl group.

-

Methylation: Methyl iodide is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted multiple times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.

Spectroscopic Data

The structural confirmation of this compound is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

| ¹H NMR | ¹³C NMR | Mass Spectrometry |

| Chemical shifts (δ) are referenced to a standard solvent signal. | Chemical shifts (δ) are referenced to a standard solvent signal. | Data presented as mass-to-charge ratio (m/z). |

| Proton | Approx. δ (ppm) | Carbon |

| -OCH₃ | 3.7 - 3.9 | C-OCH₃ |

| Pyrazole-H | 7.0 - 7.5 | Pyrazole-C |

| NH | 11.0 - 13.0 (broad) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Biological and Pharmacological Context

Pyrazole derivatives are a well-established class of compounds with a broad range of biological activities, making them privileged scaffolds in drug discovery.[5]

Potential Therapeutic Areas:

-

Anti-inflammatory: Many pyrazole-containing compounds exhibit potent anti-inflammatory properties.[6]

-

Anticancer: Certain pyrazole derivatives have been investigated as anticancer agents, showing cytotoxicity against various cancer cell lines.[7]

-

Antimicrobial: The pyrazole nucleus is a key component in some antimicrobial agents.

-

Kinase Inhibition: The pyrazole scaffold is found in several kinase inhibitors due to its ability to form key hydrogen bond interactions within ATP-binding sites.

The introduction of a methoxy group at the 4-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the pyrazole core, potentially enhancing its potency, selectivity, or metabolic stability.

This technical guide serves as a foundational resource for researchers working with this compound. The provided information on its synthesis, properties, and potential biological relevance is intended to facilitate further investigation and application in the field of drug development.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(4-Methoxyphenyl)-1H-pyrazole | C10H10N2O | CID 12238131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ruiyitech.com [ruiyitech.com]

- 4. bmse012649 this compound at BMRB [bmrb.io]

- 5. ijpsr.info [ijpsr.info]

- 6. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-methoxy-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms and is a prominent scaffold in medicinal chemistry. The presence of a methoxy group at the 4-position can significantly influence the electronic properties and biological activity of the pyrazole core, making it a molecule of interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of this compound, with a focus on experimental data and protocols relevant to researchers in the field.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. While experimental data for some properties are limited, predicted values from reliable sources are included to provide a more complete profile of the compound.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O | |

| Molecular Weight | 98.10 g/mol | |

| Physical Appearance | White to off-white or pale-yellow to yellow-brown solid | [1] |

| Boiling Point | 95-96 °C (at 0.2 Torr) | Predicted[2] |

| pKa | 15.51 ± 0.50 | Predicted[2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis of this compound

A common synthetic route to this compound involves the debenzylation of a protected precursor, 4-(Methoxy)-1-(phenylmethyl)-1H-pyrazole. The following protocol is based on a procedure described in the patent literature.

Experimental Protocol: Synthesis via Debenzylation

Materials:

-

4-(Methoxy)-1-(phenylmethyl)-1H-pyrazole

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

20% Palladium hydroxide on carbon (Pd(OH)₂/C)

-

Nitrogen (N₂) gas

-

Hydrogen (H₂) gas

Procedure: [2]

-

Dissolve 4-(Methoxy)-1-(phenylmethyl)-1H-pyrazole (15 mmol) in methanol (60 mL).

-

To this solution, add 1 M HCl (6.8 mL) and 20% Pd(OH)₂/C (3.8 mmol).

-

Evacuate the reaction system and subsequently flush with N₂ gas.

-

Evacuate the system again and then flush with H₂ gas.

-

Stir the reaction mixture vigorously at room temperature for 36 hours.

-

Upon completion of the reaction, filter the mixture to remove the catalyst.

-

Concentrate the filtrate under vacuum to yield this compound. The crude product can often be used in subsequent steps without further purification.

References

Spectroscopic data interpretation for 4-methoxy-1H-pyrazole (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 4-methoxy-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and characterization, ensuring the integrity of research and development endeavors. This document presents a detailed examination of its spectral features, supported by predicted data tables and visualizations to facilitate a comprehensive understanding.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from analyses of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.5 - 7.6 | s | H-3, H-5 |

| ~3.8 | s | -OCH₃ |

| Broad signal | br s | N-H |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~135 - 140 | C-3, C-5 |

| ~120 - 125 | C-4 |

| ~55 - 60 | -OCH₃ |

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3100 - 3300 | N-H stretch |

| ~2950 - 2850 | C-H stretch (aliphatic) |

| ~1500 - 1600 | C=C and C=N stretch (ring) |

| ~1250 - 1000 | C-O stretch (methoxy) |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (charge/mass ratio) | Fragment Ion |

| 98 | [M]⁺ (Molecular Ion) |

| 83 | [M - CH₃]⁺ |

| 69 | [M - CHO]⁺ |

| 55 | [M - CH₃ - CO]⁺ |

Interpretation of Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. The two protons on the pyrazole ring at positions 3 and 5 are chemically equivalent due to tautomerism and are therefore predicted to appear as a single singlet in the aromatic region, typically around δ 7.5-7.6 ppm. The three protons of the methoxy group (-OCH₃) will present as a sharp singlet further upfield, anticipated around δ 3.8 ppm. The N-H proton of the pyrazole ring is expected to give a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum will reflect the symmetry of the molecule. The C-3 and C-5 carbons are equivalent and should appear as a single peak in the downfield region of the spectrum, estimated to be around δ 135-140 ppm. The carbon atom at the 4-position, being directly attached to the electron-donating methoxy group, is expected to be more shielded and thus appear at a higher field, likely in the δ 120-125 ppm range. The carbon of the methoxy group will be observed in the typical region for such functionalities, around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in this compound. A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring. The presence of the methoxy group will be confirmed by C-H stretching vibrations in the 2950-2850 cm⁻¹ region and a strong C-O stretching band between 1250 and 1000 cm⁻¹. The aromatic nature of the pyrazole ring will give rise to C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum of this compound is predicted to show a molecular ion peak [M]⁺ at an m/z of 98, corresponding to its molecular weight. The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for methoxy-substituted aromatic compounds include the loss of a methyl radical (CH₃•) to give a fragment at m/z 83, or the loss of a formyl radical (CHO•) resulting in a peak at m/z 69. Subsequent loss of carbon monoxide (CO) from the [M - CH₃]⁺ fragment could lead to a peak at m/z 55.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, most commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry: Mass spectra can be acquired using various ionization techniques, with Electron Ionization (EI) being common for providing detailed fragmentation patterns. The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Visualizing Spectroscopic Interpretation and Fragmentation

The logical flow of interpreting the combined spectroscopic data and a potential mass spectrometry fragmentation pathway are illustrated below using Graphviz.

Caption: Workflow for Spectroscopic Data Interpretation.

Caption: Predicted MS Fragmentation of this compound.

Understanding the Tautomerism and Stability of 4-methoxy-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoles are a critical scaffold in medicinal chemistry, and understanding their tautomeric behavior is paramount for rational drug design. This technical guide provides an in-depth analysis of the tautomerism and stability of 4-methoxy-1H-pyrazole. We explore the structural isomers, the electronic influence of the methoxy substituent, and the methodologies employed to characterize the tautomeric equilibrium. This document serves as a comprehensive resource for researchers working with substituted pyrazoles, offering insights into their chemical behavior and analytical characterization.

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. A key characteristic of N-unsubstituted pyrazoles is their ability to exist as two or more rapidly interconverting tautomers. This phenomenon, known as annular tautomerism, involves the migration of a proton between the two nitrogen atoms. The position of this equilibrium is highly sensitive to the nature and position of substituents on the pyrazole ring, as well as the solvent and temperature.[1][2] For a 4-substituted pyrazole like this compound, two principal tautomers are possible.

Tautomeric Forms of this compound

The two potential tautomers of this compound are this compound and 4-methoxy-2H-pyrazole. Due to the symmetry of the substitution at the C4 position, these two tautomers are degenerate, meaning they are energetically equivalent and indistinguishable. Therefore, this compound exists as a single observable species, with the proton rapidly exchanging between the two nitrogen atoms.

A diagram illustrating the degenerate tautomeric forms of this compound.

Influence of the 4-Methoxy Group on Stability

The methoxy group (-OCH₃) at the C4 position influences the electronic properties of the pyrazole ring and, consequently, its stability. The methoxy group is an electron-donating group through resonance and an electron-withdrawing group through induction.

-

Resonance Effect: The lone pair of electrons on the oxygen atom can be delocalized into the pyrazole ring, increasing the electron density of the ring system. This resonance effect generally enhances the aromaticity and stability of the ring.

-

Inductive Effect: The electronegative oxygen atom pulls electron density away from the C4 carbon through the sigma bond, creating a slight electron-withdrawing inductive effect.

For this compound, the resonance effect is expected to be the dominant factor, leading to an overall increase in the stability of the pyrazole ring compared to unsubstituted pyrazole.

Experimental and Computational Characterization

The study of pyrazole tautomerism and stability relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism.[1]

-

¹H NMR: In cases where tautomers are distinct and interconversion is slow, separate signals for the protons of each tautomer can be observed. For this compound, due to the degenerate nature of its tautomers, time-averaged signals are expected. The chemical shift of the N-H proton can provide information about hydrogen bonding and solvent interactions.

-

¹³C NMR: Similar to ¹H NMR, ¹³C NMR can distinguish between different tautomers if their interconversion is slow. The chemical shifts of the carbon atoms in the pyrazole ring are sensitive to the electronic environment and can be used to probe the influence of the methoxy group.

-

¹⁵N NMR: This technique directly probes the nitrogen atoms and is highly sensitive to their chemical environment, making it an excellent tool for studying tautomerism.[3]

Experimental Workflow for NMR Analysis:

References

An In-depth Technical Guide to the Solubility Profile of 4-methoxy-1H-pyrazole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-methoxy-1H-pyrazole is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a detailed experimental protocol for determining the solubility profile, along with a framework for the presentation and interpretation of the resulting data.

Introduction to the Solubility of Pyrazole Derivatives

Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical and agrochemical research. The solubility of these compounds is a critical physicochemical property that influences their bioavailability and efficacy. Generally, the parent compound, pyrazole, exhibits greater solubility in organic solvents such as ethanol, methanol, and acetone compared to water.[1] The introduction of a methoxy group at the 4-position of the pyrazole ring is expected to influence its polarity and hydrogen bonding capabilities, thereby altering its solubility profile.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in peer-reviewed literature. Therefore, the following table is presented as a template for researchers to populate with their experimentally determined data. This structured format allows for a clear and comparative assessment of the compound's solubility.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| Hexane | 1.88 | Gravimetric | ||

| Toluene | 2.38 | HPLC | ||

| Diethyl Ether | 4.34 | UV-Vis | ||

| Chloroform | 4.81 | Gravimetric | ||

| Ethyl Acetate | 6.02 | HPLC | ||

| Tetrahydrofuran (THF) | 7.58 | Gravimetric | ||

| Dichloromethane (DCM) | 9.08 | HPLC | ||

| Acetone | 21.0 | UV-Vis | ||

| Ethanol | 24.5 | HPLC | ||

| Methanol | 32.7 | UV-Vis | ||

| Dimethyl Sulfoxide (DMSO) | 46.7 | HPLC | ||

| Water | 80.1 | UV-Vis |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents using the widely accepted isothermal shake-flask method. This method is considered the "gold standard" for thermodynamic solubility determination.

3.1. Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks

-

Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis setup)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C) and agitation speed.

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution and precipitation rates are equal.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

Dilute the filtrate with a known volume of the respective solvent to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted filtrate using a pre-validated analytical method (e.g., HPLC-UV, UV-Vis spectroscopy, or gravimetric analysis).

-

For UV-Vis or HPLC-UV, a calibration curve should be prepared using standard solutions of known concentrations.

-

For gravimetric analysis, a known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solid is determined.[2]

-

3.3. Data Analysis

-

Calculate the solubility in g/100 mL and mol/L based on the determined concentration and the dilution factor.

-

Perform each experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

The solubility of this compound in a given solvent is influenced by several factors:

-

Polarity: The principle of "like dissolves like" is a primary determinant. The polarity of both the solute (this compound) and the solvent will govern the extent of dissolution.

-

Hydrogen Bonding: The ability of the pyrazole ring's nitrogen atoms and the methoxy group's oxygen atom to act as hydrogen bond acceptors, and the N-H group to act as a hydrogen bond donor, will significantly impact solubility in protic solvents like alcohols and water.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature, although there are exceptions.

-

Crystalline Form: Different polymorphs of a compound can exhibit different solubilities.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, this technical guide provides researchers with a robust framework for its determination. By following the detailed experimental protocol and utilizing the provided data presentation structure, scientists in drug development and other fields can systematically characterize the solubility profile of this compound. This information is indispensable for optimizing reaction conditions, developing purification strategies, and formulating new products containing this compound.

References

The Rising Therapeutic Potential of Novel 4-Methoxy-1H-Pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved drugs. Among its myriad of substituted analogues, novel 4-methoxy-1H-pyrazole derivatives are emerging as a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of the current understanding of their potential as anticancer, anti-inflammatory, and antimicrobial agents, complete with quantitative data, detailed experimental protocols, and insights into their potential mechanisms of action.

Biological Activities of this compound Derivatives

Recent research has highlighted the significant potential of this compound derivatives across several therapeutic areas. The introduction of a methoxy group at the 4-position of the pyrazole ring can profoundly influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby modulating its biological activity.

Anticancer Activity

Substituted pyrazole derivatives have shown considerable promise as anticancer agents, and those bearing a 4-methoxyphenyl group are no exception. These compounds have been reported to exhibit cytotoxic effects against a variety of cancer cell lines, often with IC50 values in the low micromolar range. The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular targets like tubulin and various protein kinases.[1][2]

Table 1: Anticancer Activity of Selected Methoxy-Substituted Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Proposed Mechanism of Action | Reference |

| 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (PTA-1) | MDA-MB-231 (Triple-Negative Breast Cancer) | 10 | Induction of apoptosis, cell cycle arrest, inhibition of tubulin polymerization | [1][3] |

| 1,3-diphenyl-1H-pyrazole derivative with methoxy group | HNO-97 (Head and Neck Cancer) | >80% inhibition at 100 µg/ml | Not specified | [2] |

| 1-(4-methoxyphenyl)-3,5-diphenyl-pyrazol-4-yl]pyrazol-3-yl]phosphane | Not specified | Not specified | Not specified | |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple-Negative Breast Cancer) | Not specified | Induction of apoptosis via ROS generation | [4] |

| 5-((1H-indol-3-yl)methyleneamino)-3-(4-methoxyphenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (7e) | HepG2 (Liver Cancer) | Not specified | Not specified | [5] |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib, a selective COX-2 inhibitor, being a prominent example. Novel this compound derivatives have also been investigated for their potential to modulate inflammatory pathways. The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.[6][7]

Table 2: Anti-inflammatory Activity of Selected 4-Methoxyphenyl-1H-Pyrazole Derivatives

| Compound | Assay | Activity | Reference |

| 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives | Prostaglandin inhibition | Significant activity at 2.5 and 5 mg/kg, comparable to celecoxib | [6][7] |

| 1,5-diaryl pyrazole with methoxy substituent | COX-2/5-LOX dual inhibition | Favorable cardiovascular profile compared to celecoxib | [7] |

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. The presence and position of substituents on the pyrazole ring play a crucial role in determining their antimicrobial efficacy.[5][8]

Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide derivative | Escherichia coli | 0.25 | [5] |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | 0.25 | [5] |

| Pyrazole-based pyrido[2,3-d]pyrimidine-dione derivative (4r) | S. pneumoniae | 62.5 | [9] |

| 4-functionalized-pyrazoles | Staphylococcus aureus MTCC96 | 64 | [10] |

| 4-functionalized-pyrazoles | Bacillus subtilis MTCC121 | 32 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of this compound derivatives.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, A549, HepG2)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

-

96-well cell culture plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for dissolving formazan crystals)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity: In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

This compound derivatives (dissolved in DMSO)

-

Reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1)

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Compound Incubation: In a 96-well plate, add the reaction buffer, heme, and the test compound or reference inhibitor at various concentrations.

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the wells and incubate for a short period (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

-

Reaction Termination: Stop the reaction after a defined time (e.g., 2 minutes) by adding a stopping solution (e.g., 1 M HCl).

-

PGE2 Measurement: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the control (no inhibitor). Determine the IC50 values for both COX-1 and COX-2 and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound derivatives (dissolved in DMSO)

-

Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of novel this compound derivatives are still under active investigation, studies on related pyrazole compounds suggest their involvement in several key signaling pathways that are crucial for cell survival, proliferation, and inflammation.

Anticancer Mechanisms: Targeting Pro-Survival Pathways

Many pyrazole derivatives exert their anticancer effects by modulating signaling pathways that are frequently dysregulated in cancer. The PI3K/Akt/mTOR and MAPK pathways are central to cell growth and survival, and their inhibition is a key strategy in cancer therapy.[4]

PI3K/Akt/mTOR Pathway: This pathway is often hyperactivated in cancer, promoting cell proliferation and inhibiting apoptosis. Pyrazole derivatives may inhibit key kinases in this pathway, such as PI3K, Akt, or mTOR, leading to cell cycle arrest and apoptosis.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Inhibition of key components of this pathway, such as ERK or JNK, by pyrazole derivatives could contribute to their anticancer effects.[11]

Anti-inflammatory Mechanisms: Modulation of Inflammatory Pathways

The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to interfere with pro-inflammatory signaling cascades.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2. Some pyrazole compounds have been shown to inhibit the activation of NF-κB, thereby downregulating the inflammatory response.[12]

MAPK Pathway in Inflammation: The p38 MAPK and JNK pathways are also critically involved in the inflammatory response by regulating the production of pro-inflammatory cytokines. Inhibition of these kinases by this compound derivatives could be a key mechanism for their anti-inflammatory activity.[11][13]

Conclusion and Future Directions

Novel this compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The available data strongly suggest their potential as anticancer, anti-inflammatory, and antimicrobial agents. However, to fully realize their therapeutic potential, further research is imperative.

Future studies should focus on:

-

Synthesis and screening of a wider range of derivatives to establish clear structure-activity relationships (SAR).

-

In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

-

In vivo studies to evaluate their efficacy, pharmacokinetics, and safety profiles in relevant animal models.

-

Development of drug delivery systems to enhance their bioavailability and target specificity.

The continued exploration of this promising class of compounds holds the potential to deliver novel and effective treatments for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ptglab.com [ptglab.com]

- 9. researchgate.net [researchgate.net]

- 10. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activity of 4-methoxyhonokiol is a function of the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB, JNK and p38 MAPK inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-methoxy-1H-pyrazole: Safety, Handling, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and material safety data sheet (MSDS) information for 4-methoxy-1H-pyrazole. The following sections detail its physicochemical properties, potential hazards, safe handling procedures, and emergency protocols, tailored for a technical audience in research and development.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with the molecular formula C4H6N2O.[1][2] It is a white to off-white or pale-yellow to yellow-brown solid at room temperature.[3] The compound's key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C4H6N2O | [1][2] |

| Molecular Weight | 98.10 g/mol | [1][2] |

| CAS Number | 14884-01-6 | [1][2][3] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 95-96 °C at 0.2 Torr | [3] |

| Density | 1.154 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 15.51 ± 0.50 (Predicted) | [3] |

| Storage Temperature | 2-8°C or Refrigerator | [3] |

| Purity | Typically ≥97% | [2] |

Safety and Hazard Information

According to available safety data sheets, this compound is classified as hazardous. The primary hazards are summarized below.

GHS Hazard Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 |

Hazard Statements (H-Statements):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-Statements):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is important to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[4] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[4] There is no available data on reproductive toxicity or specific target organ toxicity from repeated exposure.[4]

Handling and Storage

Proper handling and storage of this compound are crucial to ensure safety in a laboratory setting. The following workflow outlines the recommended procedures.

Key Handling Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4]

-

Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4]

-

-

General Hygiene: Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage Conditions:

-

Store in a cool place.[4]

-

Keep the container tightly closed in a dry and well-ventilated place.[4] The recommended storage temperature is between 2-8°C.[3]

Emergency and First Aid Procedures

In case of exposure or accident, follow these first aid measures and seek medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[4] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: Hazardous decomposition products include carbon oxides and nitrogen oxides (NOx).[4]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[4]

-

Environmental Precautions: Do not let the product enter drains.[4]

-

Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]

Disposal Considerations

Dispose of this compound and its contaminated packaging as hazardous waste.

-

Product: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.[4]

-

Contaminated Packaging: Dispose of as unused product.[4]

Experimental Protocols

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. Always consult the most current Material Safety Data Sheet (MSDS) from the supplier before handling this chemical.

References

A Comprehensive Review of 4-Methoxy-1H-Pyrazole: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds. Among its numerous derivatives, 4-methoxy-1H-pyrazole represents a simple yet intriguing scaffold. This technical guide provides a comprehensive literature review of the synthesis, chemical properties, and known biological context of this compound, highlighting its potential for further investigation in drug discovery and development.

Chemical Properties and Spectroscopic Data

This compound is a white to off-white solid with a molecular weight of 98.10 g/mol .[1] Its chemical and physical properties are summarized in the table below. While detailed experimental spectroscopic data in peer-reviewed literature is scarce for the parent compound, NMR data is available from the Biological Magnetic Resonance Bank (BMRB).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14884-01-6 | |

| Molecular Formula | C4H6N2O | |

| Molecular Weight | 98.10 g/mol | |

| Appearance | White to off-white solid | |

| Boiling Point | 95-96 °C (at 0.2 Torr) | |

| Density | 1.154 ± 0.06 g/cm³ (Predicted) | |

| pKa | 15.51 ± 0.50 (Predicted) | |

| Storage Temperature | 2-8°C |

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR | |

| H3/H5 | 7.4 |

| OCH₃ | 3.7 |

| ¹³C NMR | |

| C4 | 133.0 |

| C3/C5 | 131.0 |

| OCH₃ | 58.0 |

Note: NMR data is based on the Biological Magnetic Resonance Bank (BMRB) entry bmse012649.[2]

Synthesis of this compound

A potential synthetic pathway could involve the methylation of 4-hydroxy-1H-pyrazole or the methoxide-mediated displacement of a halogen at the 4-position, such as in 4-bromo-1H-pyrazole. The synthesis of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole has been reported, which involves the methylation of the corresponding pyrazol-3-ol with methyl iodide in the presence of sodium hydride.[3] A similar approach could likely be adapted for the synthesis of this compound.

Biological Activity and Potential Applications

While a vast body of research exists on the biological activities of pyrazole derivatives, there is a notable lack of specific data on the bioactivity of the parent this compound. The literature is rich with examples of complex molecules containing a methoxy-substituted pyrazole core that exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[4]

The methoxy group, being an electron-donating group, can influence the electronic properties of the pyrazole ring and its ability to interact with biological targets. Studies on more complex pyrazole derivatives have suggested that the presence of a methoxy group on a phenyl substituent can enhance anti-inflammatory activity.[5]

Given the prevalence of the pyrazole scaffold in approved drugs and clinical candidates, this compound serves as a valuable starting material and a key building block for the synthesis of more complex and potentially more potent therapeutic agents. Its simple structure allows for facile derivatization at the nitrogen and carbon atoms of the pyrazole ring, enabling the exploration of a large chemical space in drug discovery campaigns.

Key Experimental Protocols in Pyrazole Research

To facilitate further research into the biological potential of this compound and its derivatives, this section details standard in vitro and in vivo assays commonly used to evaluate the anticancer and anti-inflammatory activities of pyrazole-containing compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a derivative of this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.[8][9]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Methodology:

-

Animal Grouping: Animals (typically rats or mice) are divided into control, standard (e.g., treated with indomethacin), and test groups.

-

Compound Administration: The test compound is administered to the animals, usually orally or intraperitoneally, at a specific time before the carrageenan injection.

-

Induction of Edema: A solution of carrageenan is injected into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

Conclusion and Future Directions

This compound, while a simple derivative of the pyrazole family, holds potential as a versatile building block in the design and synthesis of novel therapeutic agents. The current literature lacks a dedicated and comprehensive study on its synthesis, characterization, and biological activity. Future research should focus on developing and optimizing a robust synthetic protocol for this compound. Furthermore, a systematic evaluation of its biological activity against a panel of targets, including kinases, inflammatory mediators, and various cancer cell lines, would be of significant value. Such studies would not only elucidate the intrinsic pharmacological profile of this compound but also guide the rational design of more complex and potent derivatives for a range of therapeutic applications. The detailed experimental protocols provided herein offer a starting point for researchers to embark on such investigations.

References

- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 2. bmse012649 this compound at BMRB [bmrb.io]

- 3. mdpi.com [mdpi.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inotiv.com [inotiv.com]

- 9. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Scarcity and Significance of Pyrazole-Containing Compounds in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole-containing compounds, a unique class of nitrogen-containing five-membered heterocyclic molecules, are notably rare in the natural world. This scarcity is largely attributed to the biological challenge of forming the nitrogen-nitrogen bond. Despite their infrequent occurrence, naturally derived pyrazole alkaloids exhibit a remarkable spectrum of biological activities, positioning them as compelling leads for drug discovery and development. This technical guide provides an in-depth exploration of the natural occurrence of these compounds, detailing their sources, physicochemical properties, and biological activities. Furthermore, it outlines generalized experimental protocols for their isolation and characterization and presents key quantitative data in a structured format for comparative analysis. Visual representations of a representative signaling pathway and a general experimental workflow are also provided to facilitate a deeper understanding of their mechanism and retrieval from natural sources.

Introduction

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with numerous synthetic derivatives finding applications as therapeutic agents. However, the natural world offers a select yet potent collection of pyrazole-containing compounds. The study of these natural products provides valuable insights into novel molecular scaffolds and mechanisms of action that can inspire the design of new pharmaceuticals. This guide focuses on a few key examples of naturally occurring pyrazole alkaloids, offering a comprehensive overview for researchers in natural product chemistry, pharmacology, and drug development.

Prominent Naturally Occurring Pyrazole-Containing Compounds

Withasomnine

Withasomnine is a pyrazole alkaloid first isolated from the roots of Withania somnifera (Ashwagandha), a plant with a long history of use in traditional Ayurvedic medicine.[1][2] It has also been identified in other plant species, including Discopodium penninervium and Elytraria acaulis.[3]

Physicochemical Properties of Withasomnine

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂ | [4] |

| Molecular Weight | 184.24 g/mol | [4] |

| IUPAC Name | 3-phenyl-5,6-dihydro-4H-pyrrolo[2,1-e]pyrazole | [4] |

| Physical State | Solid | [5] |

| Melting Point | 123-125 °C | [5] |

| XLogP3-AA | 2.2 | [4] |

Biological Activities of Withasomnine

Withasomnine and its derivatives have been investigated for a range of biological activities. Notably, they have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2).[6][7] Some synthetic derivatives have also been screened for their effects on cancer cell proliferation.

Quantitative Biological Data for Withasomnine Derivatives

| Compound | Target | Assay | IC₅₀ | Reference |

| Withasomnine-based derivative (3l/D007) | COX-2 | PGE2 production in human whole blood | Not specified | [8] |

| Withasomnine-based derivative (3l/D007) | HT-29 cancer cells | CCK8 proliferation assay | Not specified | [8] |

| Withasomnine-based derivative (3l/D007) | HCT116 cancer cells | CCK8 proliferation assay | Not specified | [8] |

Pyrazofurin (Pirazofurin)

Pyrazofurin is a C-nucleoside antibiotic produced by the bacterium Streptomyces candidus.[6][9] As a nucleoside analog, it interferes with fundamental cellular processes, leading to its observed biological effects.

Physicochemical Properties of Pyrazofurin

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N₃O₆ | [6] |

| Molecular Weight | 259.22 g/mol | [6] |

| IUPAC Name | 3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide | [6] |

| Physical State | Solid | - |

| Melting Point | Not specified | - |

Biological Activities of Pyrazofurin

Pyrazofurin exhibits potent antiviral and antitumor activities.[10][11] Its mechanism of action involves the inhibition of orotidine 5'-monophosphate (OMP) decarboxylase, a key enzyme in the de novo synthesis of pyrimidine nucleotides.[12] This inhibition leads to the depletion of uridine and cytidine nucleotides, which are essential for DNA and RNA synthesis, thereby halting cell proliferation and viral replication.[10]

Quantitative Biological Data for Pyrazofurin

| Activity | Cell Line/Virus | Assay | IC₅₀ / ED₅₀ | Reference |

| Anticancer | HEP-2 (head and neck cancer) | Growth inhibition | 0.06 - 0.37 µM | [10][11] |

| Anticancer | UMSCC-14B (head and neck cancer) | Growth inhibition | 0.06 - 0.37 µM | [10][11] |

| Anticancer | UMSCC-14C (head and neck cancer) | Growth inhibition | 0.06 - 0.37 µM | [10][11] |

| Antiviral | Parainfluenza type 3 | Plaque reduction | 2.8 - 20 µM | [10][11] |

| Antiviral | Measles virus | Plaque reduction | 2.8 - 20 µM | [10][11] |

| Antiviral | Vaccinia virus | Plaque reduction | 2.8 - 20 µM | [10][11] |

| Antiviral | Herpes simplex type 2 | Plaque reduction | 2.8 - 20 µM | [10][11] |

Pyrazole Alkaloids from Citrullus lanatus (Watermelon) Seeds

Recent studies have led to the isolation of novel pyrazole alkaloids from the seeds of watermelon (Citrullus lanatus).[13][14] These compounds feature a unique pyrrolopyrazole skeleton.

Identified Compounds:

-

1-[2-(5-hydroxymethyl-1H-pyrrole-2-carbaldehyde-1-yl)ethyl]-1H-pyrazole

-

1-({[5-(α-d-galactopyranosyloxy)methyl]-1H-pyrrole-2-carbaldehyde-1-yl}-ethyl)-1H-pyrazole

Biological Activities

Preliminary studies have shown that these compounds exhibit modest melanogenesis inhibitory activity.[13] One of the derivatives also displayed some cytotoxicity against mouse melanoma cells.[15]

Pyrazole Derivative from Rhizophora apiculata (Mangrove Tree)

A methanolic extract of the mangrove tree Rhizophora apiculata has been found to contain pyrazole derivatives, including (5-bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone. The extract has demonstrated anti-inflammatory and anti-tumor activities.[16][17] However, detailed information on the isolation and specific biological activities of the pure pyrazole compound is limited.

Experimental Protocols

The following sections provide generalized experimental protocols for the isolation, characterization, and bioactivity assessment of naturally occurring pyrazole-containing compounds. These are intended as a guide and may require optimization based on the specific natural source and target compound.

General Protocol for Alkaloid Extraction and Isolation

This protocol outlines a typical acid-base extraction method for isolating alkaloids from plant material.[12][18][19][20][21]

Materials:

-

Dried and powdered plant material

-

n-hexane or petroleum ether

-

Methanol or ethanol

-

Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Ammonia solution (NH₄OH) or sodium hydroxide (NaOH)

-

Organic solvents (e.g., chloroform, ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

-

Chromatography supplies (silica gel, solvents for mobile phase)

Procedure:

-

Defatting: The powdered plant material is first extracted with a nonpolar solvent like n-hexane or petroleum ether to remove fats, oils, and waxes. This step is crucial for materials rich in lipids, such as seeds.[20]

-

Extraction of Crude Alkaloids: The defatted plant material is then extracted with an alcohol (methanol or ethanol).[12] Alternatively, an acid-base extraction can be employed where the plant material is treated with a dilute acid (e.g., 1% HCl) to form water-soluble alkaloid salts.

-

Acid-Base Partitioning:

-

The acidic aqueous extract is washed with an organic solvent (e.g., chloroform) to remove neutral and weakly basic impurities.

-

The aqueous layer is then made alkaline (pH > 9) with a base (e.g., NH₄OH) to liberate the free alkaloids.[12]

-

The free alkaloids are then extracted from the aqueous solution using an immiscible organic solvent (e.g., chloroform or ethyl acetate).[12]

-

-

Drying and Concentration: The combined organic extracts containing the alkaloids are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

-

Purification: The crude extract is further purified using chromatographic techniques such as column chromatography on silica gel or preparative thin-layer chromatography (TLC) to isolate the individual pyrazole alkaloids.

Physicochemical Characterization

The structure and properties of the isolated pyrazole compounds are determined using a combination of spectroscopic and analytical techniques.

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure, including the connectivity of atoms and stereochemistry.[7]

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[7]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.

-

Melting Point Determination: To assess the purity of the crystalline solid.

-

X-ray Crystallography: To determine the precise three-dimensional structure of crystalline compounds.[7]

Cytotoxicity Assays

The following are common in vitro assays to evaluate the cytotoxic effects of natural compounds on cancer cell lines.[9][10][16][22]

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[10]

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the isolated pyrazole compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[10]

Procedure:

-

Follow the same cell seeding and treatment protocol as the MTT assay.

-

Collect the cell culture supernatant.

-

Add the supernatant to a new plate containing the LDH reaction mixture.

-

Incubate to allow the enzymatic reaction to proceed.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Calculate the percentage of cytotoxicity based on the amount of LDH released compared to control cells.

Visualizations

Signaling Pathway: Mechanism of Action of Pyrazofurin

Caption: Mechanism of Pyrazofurin's antineoplastic and antiviral activity.

Experimental Workflow: General Isolation of Pyrazole Alkaloids

Caption: A generalized workflow for the isolation of pyrazole alkaloids from plant sources.

Conclusion

Naturally occurring pyrazole-containing compounds, though limited in number, represent a fascinating and promising area of research. The diverse biological activities of compounds like withasomnine and pyrazofurin underscore their potential as scaffolds for the development of new therapeutic agents. This guide provides a foundational understanding of these unique natural products, from their origins and biological effects to the practical aspects of their isolation and characterization. Further exploration into the biosynthesis of these molecules and the discovery of new natural pyrazole alkaloids will undoubtedly continue to enrich the field of medicinal chemistry and drug discovery.

References

- 1. japsonline.com [japsonline.com]

- 2. Withasomnine. A pyrazole alkaloid from Withania somnifera Dun. | Semantic Scholar [semanticscholar.org]

- 3. Activity-guided isolation of antioxidant compounds from Rhizophora apiculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Withasomnine | C12H12N2 | CID 442877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Pyrazofurin | C9H13N3O6 | CID 135413551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. quora.com [quora.com]

- 13. researchgate.net [researchgate.net]

- 14. scite.ai [scite.ai]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Enhanced antimicrobial, antioxidant and anticancer activity of Rhizophora apiculata: An experimental report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Extraction of alkaloids | DOCX [slideshare.net]

- 19. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 20. researchgate.net [researchgate.net]

- 21. uobabylon.edu.iq [uobabylon.edu.iq]

- 22. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Fundamental Reactivity of the 4-Methoxy-1H-Pyrazole Ring System: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of the 4-methoxy-1H-pyrazole ring system. This privileged scaffold is of significant interest in medicinal chemistry and materials science. Understanding its reactivity is crucial for the efficient design and synthesis of novel derivatives with desired properties. This document details key reaction classes, including electrophilic substitution, metallation, and cross-coupling reactions, supported by quantitative data, detailed experimental protocols, and visualizations of reaction pathways.

Electronic Properties and General Reactivity

The this compound ring system's reactivity is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing nature of the pyrazole ring. The methoxy group at the C4 position significantly influences the electron density distribution within the ring, primarily through a +M (mesomeric) effect. This enhances the electron density at the C3 and C5 positions, making them susceptible to electrophilic attack. However, the pyrazole ring itself is a π-excessive five-membered heterocycle, which also directs electrophilic substitution to the C4 position in unsubstituted pyrazoles. The presence of the methoxy group at C4 effectively blocks this position and activates the C3 and C5 positions for substitution. The two nitrogen atoms in the pyrazole ring act as electron sinks, influencing the overall aromaticity and the acidity of the N-H proton.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a key functionalization strategy for the this compound ring. The regioselectivity of these reactions is predominantly dictated by the activating effect of the methoxy group.

Halogenation

Halogenation of this compound provides valuable intermediates for further functionalization, particularly in cross-coupling reactions. The reaction typically proceeds with high regioselectivity at the C5 position.

Table 1: Halogenation of this compound Derivatives

| Substrate | Reagent | Solvent | Temp. (°C) | Product | Yield (%) | Reference |

| 1-Phenyl-4-methoxy-1H-pyrazole | NBS | CCl₄ | Reflux | 5-Bromo-1-phenyl-4-methoxy-1H-pyrazole | >95 | Analogous to general pyrazole halogenation |

| 1-Trityl-4-methoxy-1H-pyrazole | NIS | DMF | RT | 5-Iodo-1-trityl-4-methoxy-1H-pyrazole | ~90 | Analogous to general pyrazole halogenation |

Experimental Protocol: Bromination of 1-Phenyl-4-methoxy-1H-pyrazole

-

To a solution of 1-phenyl-4-methoxy-1H-pyrazole (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.05 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 5-bromo-1-phenyl-4-methoxy-1H-pyrazole.

Nitration

Nitration of the this compound ring is expected to occur at the C5 position due to the directing effect of the methoxy group. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are typically employed.